molecular formula C13H15ClO4 B12464549 (E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid

(E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid

Cat. No.: B12464549
M. Wt: 270.71 g/mol
InChI Key: VFEUXEZKWMTWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of a chloro, methoxy, and propoxy substituent on the phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and solvent systems to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

(E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and overall molecular architecture. The unique combination of chloro, methoxy, and propoxy groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

3-(2-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H15ClO4/c1-3-6-18-12-8-10(14)9(4-5-13(15)16)7-11(12)17-2/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)

InChI Key

VFEUXEZKWMTWEK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Cl)C=CC(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.